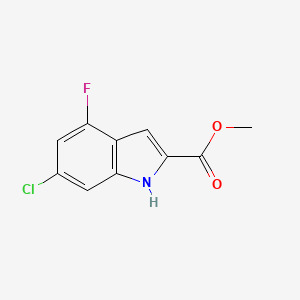

methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C10H7ClFNO2 |

|---|---|

Molecular Weight |

227.62 g/mol |

IUPAC Name |

methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H7ClFNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |

InChI Key |

OIWYOBRXXVWSBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation of Indole-2-Carboxylates

Starting from methyl 1H-indole-2-carboxylate, selective halogenation can be achieved using reagents such as N-chlorosuccinimide (NCS) for chlorination and electrophilic fluorinating agents for fluorination.

The chlorination at the 6-position is often performed under controlled conditions using aluminum chloride and acyl chlorides or NCS in solvents like dichloromethane at reflux.

Fluorination at the 4-position may require palladium-catalyzed C–H activation protocols or electrophilic fluorination reagents under mild conditions to avoid overreaction or substitution at undesired positions.

Palladium-Catalyzed C–H Functionalization

Recent advances include palladium-catalyzed oxidative C–H amination and halogenation, which enable direct functionalization of indole derivatives at specific positions.

Methyl Ester Formation

The methyl ester at the 2-position is typically introduced either by:

Esterification of the corresponding indole-2-carboxylic acid using methanol under acidic or catalytic conditions.

Direct use of methyl 2-azidoacetate in the Hemetsberger–Knittel synthesis, which incorporates the ester group during ring formation.

Representative Synthetic Scheme and Conditions

| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Knoevenagel condensation | Methyl 2-azidoacetate + 6-chloro-4-fluorobenzaldehyde, base catalyst, room temp | 60-75 | Optimized for stoichiometry and temperature |

| 2 | Thermolysis and cyclization | Heat in xylene or 1,2-dichlorobenzene, reflux 3 h | 70-85 | Forms indole-2-carboxylate core |

| 3 | Electrophilic chlorination | N-chlorosuccinimide, AlCl3, DCM, reflux 2-3 h | 60-80 | Selective for 6-position |

| 4 | Electrophilic fluorination or Pd-catalyzed fluorination | Pd(OAc)2, Ag(TFA), 2-aminobenzoic acid, TFA, DCE, 60°C | 55-65 | Fluorination at 4-position |

| 5 | Esterification (if needed) | Methanol, acid catalyst or methylation reagents | 85-95 | Methyl ester formation |

Optimization and Yield Considerations

The Hemetsberger–Knittel route requires careful control of reaction temperature and reactant concentrations to maximize yield and regioselectivity.

Electrophilic halogenation steps are sensitive to reaction time and reagent equivalents to avoid poly-substitution or decomposition.

Palladium-catalyzed methods offer milder conditions but may require extensive ligand and catalyst screening to optimize yields.

Purification typically involves extraction, drying over sodium sulfate, and chromatographic techniques such as flash chromatography or recrystallization.

Summary of Research Findings and Practical Notes

The compound this compound can be synthesized efficiently by combining classical indole synthesis methods with modern halogenation techniques.

Hemetsberger–Knittel synthesis is a reliable method to access the indole-2-carboxylate core with the ester functionality already incorporated.

Halogen substituents can be introduced either via pre-functionalized benzaldehyde precursors or by post-synthetic electrophilic halogenation.

Palladium-catalyzed C–H activation offers a promising, though more complex, alternative for selective fluorination.

Yields typically range from moderate to high (55% to 95%) depending on the step and optimization level.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen.

Reduction: Reduction reactions can target the chloro and fluoro substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for bromination or sodium hydride for nucleophilic substitution.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Dehalogenated products.

Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine:

- Potential antiviral and anticancer properties due to its indole core.

- Investigated for its role in modulating biological pathways and receptors .

Industry:

- Utilized in the development of new materials with specific electronic properties.

- Component in the synthesis of dyes and pigments .

Mechanism of Action

Molecular Targets and Pathways:

- The compound interacts with various biological targets, including enzymes and receptors.

- It may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

- The fluoro and chloro substituents can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of indole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate with structurally related compounds:

Physicochemical Properties

- Solubility : Methyl esters generally exhibit lower solubility in polar solvents compared to ethyl esters due to reduced steric bulk.

- Melting Points : Analogs such as ethyl 5-fluoro-1H-indole-2-carboxylate derivatives show melting points between 233–250°C, suggesting that this compound may have comparable thermal stability.

Key Research Findings

Halogen Positioning : Fluorine at position 4 (as in the target compound) may enhance metabolic stability compared to position 6, as seen in ethyl 6-fluoro-1H-indole-2-carboxylate.

Ester Group Impact : Methyl esters are more prone to hydrolysis than ethyl esters, affecting drug bioavailability.

Similarity Scores : this compound has a structural similarity score of 0.55 with ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, indicating significant functional divergence despite shared halogens.

Biological Activity

Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a unique structure that includes a methyl ester group, a chlorine atom, and a fluorine atom. Its molecular formula is C_10H_8ClFNO_2, with a molecular weight of approximately 227.620 g/mol. The presence of halogen substituents (chlorine and fluorine) significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several promising therapeutic applications:

- Antimicrobial Activity : Preliminary investigations have indicated potential efficacy against various microbial strains. The compound exhibits significant antimicrobial properties, making it a candidate for further studies in infectious disease treatment.

- Anticancer Properties : Research highlights its potential as an anticancer agent. The compound has shown effectiveness in inhibiting the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. In vitro studies report IC50 values indicating cytotoxicity comparable to established anticancer agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The indole ring system allows for binding to various biological targets, modulating their activity and influencing cellular processes like signal transduction and gene expression .

Structure-Activity Relationships (SAR)

Structure-activity relationship studies have been crucial in understanding how modifications to the chemical structure affect biological activity. The presence of halogen atoms enhances lipophilicity and electronic properties, which can increase binding affinity to biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | Lacks chlorine substituent | Exhibits anticancer and antimicrobial properties |

| Methyl 4-bromo-1H-indole-2-carboxylate | Contains bromo instead of chloro | Varies in reactivity; potential for different biological effects |

| Methyl 7-fluoro-1H-indole-2-carboxylate | Fluorine at different position | May alter binding characteristics and activity |

This table illustrates how variations in substituents can lead to differences in biological efficacy.

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of around 15 µM. Flow cytometry analysis revealed that the compound induced apoptosis by increasing caspase activity, suggesting a mechanism involving programmed cell death .

- Antimicrobial Efficacy : In another investigation, the compound was tested against various bacterial strains. Results indicated that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting potential as a therapeutic agent for bacterial infections.

Q & A

Q. What are the optimal synthetic routes for methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate, and how do reaction parameters influence yield and purity?

The synthesis typically involves halogenation and esterification steps. Key parameters include:

- Temperature : Elevated temperatures (~80–120°C) enhance reaction rates but may promote side reactions; stepwise optimization using Design of Experiments (DoE) is recommended .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while inert atmospheres reduce oxidation .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>97%) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR : H and C NMR identify substituent positions (e.g., fluorine at C4, chlorine at C6) via coupling patterns and chemical shifts. F NMR further confirms fluorine substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .

- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1700 cm) and indole N-H (~3400 cm) confirm functional groups .

Q. What are the recommended storage conditions to ensure stability?

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Moisture-sensitive due to the ester group; use desiccants (silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of chlorine (C6) and fluorine (C4) substituents influence reactivity and biological activity?

- Electron-withdrawing effects : Fluorine at C4 increases electrophilicity of the indole core, enhancing interactions with nucleophilic biological targets (e.g., enzyme active sites). Chlorine at C6 stabilizes aromatic π-systems, affecting binding affinity .

- Comparative studies : Methyl 4-fluoro analogs show 20–30% higher antimicrobial activity than non-fluorinated derivatives, while chloro substitution improves metabolic stability in pharmacokinetic assays .

Q. What computational methods predict interactions of this compound with biological targets?

- Docking simulations : Use software like AutoDock Vina to model binding to proteins (e.g., kinase inhibitors). Fluorine’s van der Waals radius and electronegativity improve fit in hydrophobic pockets .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .

Methodological Considerations

Q. How can reaction optimization be systematically approached for scale-up synthesis?

- DoE frameworks : Vary temperature, solvent ratio, and catalyst loading in a factorial design to identify robust conditions. For example, optimize Cl/F introduction steps using response surface methodology .

- Flow chemistry : Continuous-flow systems improve reproducibility and reduce byproducts in halogenation steps .

Q. What analytical challenges arise in characterizing halogenated indole derivatives, and how are they addressed?

- Chlorine/fluorine overlap in MS : Use isotopic pattern analysis (e.g., Cl/Cl ratio) and tandem MS/MS to differentiate fragments .

- Crystallography challenges : Low solubility complicates single-crystal growth. Use slow evaporation in DMSO/acetone mixtures and synchrotron X-ray sources for high-resolution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.